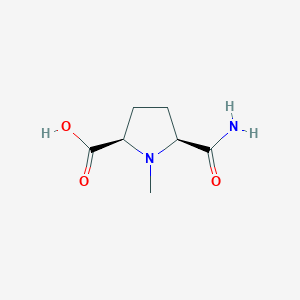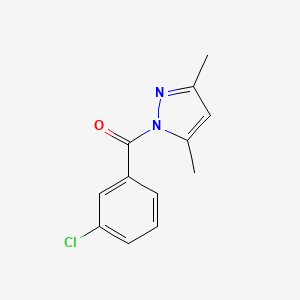
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a pyrimidine ring. This compound is known for its versatility in chemical reactions and its potential in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen protection and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and filtration to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.
Amination: The amino group can participate in amination reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Alkoxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts like ceric ammonium nitrate (CAN) are used in some condensation reactions.
Solvents: Solvents such as DCM, ethanol, and dimethylformamide (DMF) are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a carboxylic acid group.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of an amino group.
Uniqueness
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVMKIYUNUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2725140.png)
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
![{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2725144.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)





![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)

